molecular formula C7H12F3N B1466276 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine CAS No. 1270489-72-9

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine

Cat. No. B1466276
CAS RN: 1270489-72-9
M. Wt: 167.17 g/mol
InChI Key: HLNUDYHIBBEVDP-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine, or 1-CBTF-1-A, is an organic compound belonging to the class of cyclobutyl amines. It is a colorless liquid that is soluble in organic solvents and has a high boiling point. It is used in a wide range of scientific applications, including synthesis, drug development, and analytical chemistry. In

Scientific Research Applications

Synthesis and Reactivity

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine is involved in various synthesis and reactivity studies. For example, Skvorcova et al. (2017) reported the intramolecular amination of nonclassical cyclopropylmethyl cation, demonstrating the formation of cyclobutane derivatives with high diastereoselectivity. These derivatives can be transformed into N-Boc-protected cyclobutane-based amino alcohols in high yields (Skvorcova, Grigorjeva, & Jirgensons, 2017). Additionally, Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination, highlighting their importance in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).

Biological Activity

Compounds with aminocyclobutane substructures, like 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine, are explored for their biological activities. For instance, Sriram et al. (2007) synthesized novel compounds with a cyclobutyl structure and evaluated their antimycobacterial activities, finding significant in vitro and in vivo activity against multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Chemical Transformations

Research on 1-Cyclobutyl-3,3,3-trifluoropropan-1-amine also includes its utility in chemical transformations. Pan et al. (2017) demonstrated a Rh(II)-catalyzed oxidative amination and cyclization cascade involving cycloalkyl moieties, which yields nitrogen-containing heterocyclic products (Pan, Wei, & Shi, 2017).

properties

IUPAC Name

1-cyclobutyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)4-6(11)5-2-1-3-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNUDYHIBBEVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3,3,3-trifluoropropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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